![molecular formula C22H24F3N2O5P B2736548 benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate CAS No. 524051-50-1](/img/structure/B2736548.png)
benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate, also known as BDP-Indole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of carbamate and indole, which are both widely used in various fields of research.
Aplicaciones Científicas De Investigación
Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to have anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate is not fully understood. However, it has been proposed that this compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. This results in the inhibition of the breakdown of acetylcholine, which is a neurotransmitter involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to have antibacterial properties by inhibiting the growth of certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate in lab experiments is its high purity and high yield. This makes it easier for researchers to obtain accurate and reproducible results. However, one of the limitations of using this compound is its high cost, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the research of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate. One of the potential applications of this compound is in the development of new anti-cancer drugs. Further studies are needed to investigate the anti-cancer properties of this compound and its potential use in cancer therapy. Another future direction is the investigation of the potential use of this compound in the treatment of Alzheimer's disease. Further studies are needed to investigate the mechanism of action of this compound in inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. Finally, the potential use of this compound as an antibacterial agent also requires further investigation.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. The synthesis of this compound involves the reaction of 1H-indole-3-carboxaldehyde with diethyl phosphite and trifluoroacetic anhydride in the presence of benzyl isocyanate. Further studies are needed to investigate the potential applications of this compound in the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate involves the reaction of 1H-indole-3-carboxaldehyde with diethyl phosphite and trifluoroacetic anhydride in the presence of benzyl isocyanate. The resulting compound is then purified using column chromatography. This method has been reported to yield high purity and high yield of this compound.
Propiedades
IUPAC Name |
benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N2O5P/c1-3-31-33(29,32-4-2)21(22(23,24)25,18-14-26-19-13-9-8-12-17(18)19)27-20(28)30-15-16-10-6-5-7-11-16/h5-14,26H,3-4,15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHQBWMTTMYJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CNC2=CC=CC=C21)(C(F)(F)F)NC(=O)OCC3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

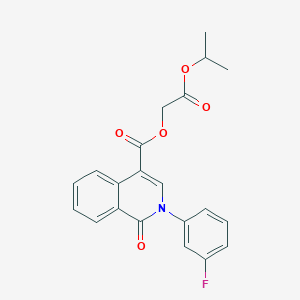
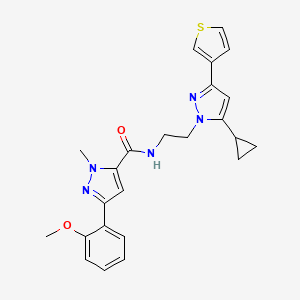
![N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2736470.png)
![2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2736473.png)
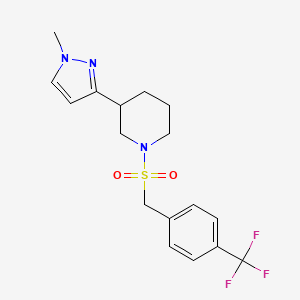
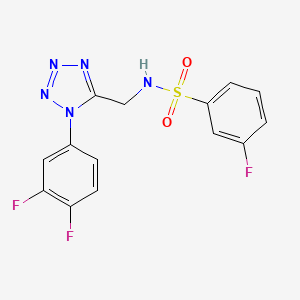
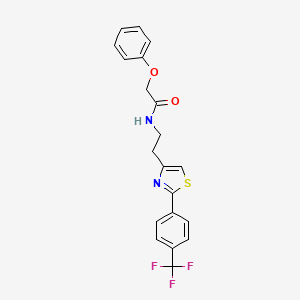
methanone](/img/structure/B2736479.png)
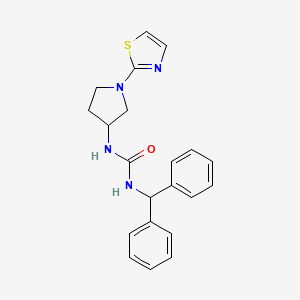
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2736481.png)
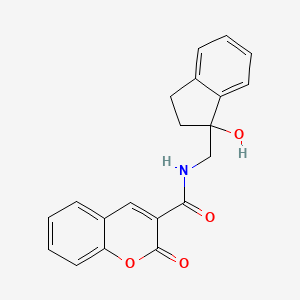
![N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2736484.png)
![Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2736486.png)
![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate](/img/structure/B2736488.png)